molecular formula C26H21FN4O2S B2749937 N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536711-00-9

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2749937
CAS RN: 536711-00-9
M. Wt: 472.54
InChI Key: FLTXNCRBONFEEM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H21FN4O2S and its molecular weight is 472.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally related to the requested chemical, has been reported for their selective binding to the translocator protein (18 kDa). This research has implications for the development of diagnostic and therapeutic tools in neuroscience, particularly through the synthesis of radioligands like [18F]DPA-714 for positron emission tomography (PET) imaging. The tosyloxy derivative of DPA-714, as a precursor for labelling with fluorine-18, demonstrates the utility of such compounds in in vivo imaging, offering insights into their potential for studying brain disorders and inflammation (Dollé et al., 2008).

Material Science

In the realm of material science, derivatives of the compound have been explored for their potential in creating high glass transition polymers. New polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, synthesized from monomers structurally similar to the requested chemical, show significant thermal stability. These materials are of interest for their electrical properties and potential use in electronics and photonics due to their high glass transition temperatures (Liaw et al., 2002).

Crystallography and Computational Studies

Crystallography and computational studies have been conducted on compounds with structural similarities to N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide. These studies provide insight into the molecular structure, hydrogen bonding interactions, and stability of these compounds. Such research contributes to a deeper understanding of the compound's physical and chemical properties, potentially informing its application in drug design and development (Subasri et al., 2017).

Antiviral Research

Recent studies have focused on the antiviral properties of structurally related compounds, particularly against SARS-CoV-2, the virus responsible for COVID-19. Computational and spectroscopic analyses have been used to characterize these compounds, with findings suggesting their potential as antiviral agents. Molecular docking studies indicate significant inhibition activity against the virus, highlighting the importance of these compounds in the search for effective COVID-19 treatments (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-7-8-16(2)21(13-15)28-22(32)14-34-26-30-23-19-5-3-4-6-20(19)29-24(23)25(33)31(26)18-11-9-17(27)10-12-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTXNCRBONFEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.